Methyl 2-acetyl-3,3-dimethylbutanoate
Description
Methyl 2-acetyl-3,3-dimethylbutanoate is a branched-chain ester characterized by a methyl ester group, an acetyl substituent at the C2 position, and two methyl groups at the C3 position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical synthesis and ligand-receptor interactions. Its 3,3-dimethyl substitution enhances steric bulk, which is critical for binding to biological targets such as cannabinoid receptors (CB1R) .
Properties
IUPAC Name |
methyl 2-acetyl-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(10)7(8(11)12-5)9(2,3)4/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZMCUQDKLZCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2503207-80-3 | |
| Record name | methyl 2-acetyl-3,3-dimethylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-3,3-dimethylbutanoate typically involves esterification reactions. One common method is the reaction of 2-acetyl-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or alcohols.
Scientific Research Applications
Methyl 2-acetyl-3,3-dimethylbutanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-acetyl-3,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogs
Biological Activity
Methyl 2-acetyl-3,3-dimethylbutanoate is a compound of significant interest in various fields, including organic chemistry, biology, and pharmaceuticals. This article explores its biological activities, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is an ester derived from the reaction of 2-acetyl-3,3-dimethylbutanoic acid with methanol. Its molecular formula is , and it possesses distinct functional groups that contribute to its reactivity and biological properties.
Biological Activities
The biological activities of this compound have been investigated in several studies. Key findings include:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
- Cytoprotective Properties : this compound has shown promise in protecting cells from oxidative stress and damage. This cytoprotective action is particularly relevant in contexts such as neuroprotection and gastrointestinal health .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways. For example, it may inhibit enzymes that catalyze the synthesis of inflammatory mediators.
- Cell Signaling Pathways : It has been observed to influence signaling pathways such as NF-kB and MAPK, which are crucial for regulating inflammation and cell survival .
- Hydrolysis : The ester bond can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in various biochemical processes within cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with similar compounds is provided below:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Methyl 3,3-dimethyl-2-methylenebutanoate | Antimicrobial | Similar structure but different reactivity |
| Methyl (2S)-2-amino-3,3-dimethylbutanoate | Cytoprotective | Exhibits neuroprotective effects |
| Methyl 2-acetamido-3,3-dimethylbutanoate | Anti-inflammatory | Shows potential as a therapeutic agent |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli in laboratory settings. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics.
- Research on Inflammation : Another study investigated the anti-inflammatory effects of this compound in a mouse model of colitis. Results showed a reduction in colonic inflammation markers when treated with this compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
